2-(4-Bromophenyl)-5-(4-pentylphenyl)pyridine
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Overview
Description
2-(4-Bromophenyl)-5-(4-pentylphenyl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a bromophenyl group and a pentylphenyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(4-pentylphenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 4-pentylbenzaldehyde.
Formation of Intermediates: These starting materials undergo a series of reactions, including condensation and cyclization, to form intermediates.
Final Cyclization: The intermediates are then subjected to cyclization reactions under controlled conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(4-pentylphenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-5-(4-pentylphenyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(4-pentylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The bromophenyl and pentylphenyl groups may play a role in binding to target molecules, while the pyridine ring can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-(4-pentylphenyl)pyridine: Similar structure with a chlorine atom instead of bromine.
2-(4-Bromophenyl)-5-(4-methylphenyl)pyridine: Similar structure with a methyl group instead of a pentyl group.
Uniqueness
2-(4-Bromophenyl)-5-(4-pentylphenyl)pyridine is unique due to the presence of both bromophenyl and pentylphenyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C22H22BrN |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(4-pentylphenyl)pyridine |
InChI |
InChI=1S/C22H22BrN/c1-2-3-4-5-17-6-8-18(9-7-17)20-12-15-22(24-16-20)19-10-13-21(23)14-11-19/h6-16H,2-5H2,1H3 |
InChI Key |
PYOMYMAKEFJRPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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